molecular formula C18H16F3N5O2 B2932599 3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 483993-21-1

3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B2932599
CAS RN: 483993-21-1
M. Wt: 391.354
InChI Key: LVEIYBBDLNVAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H16F3N5O2 and its molecular weight is 391.354. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activities

Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound , has demonstrated significant antioxidant and anticancer activities. These compounds, bearing various functional moieties, were found to exhibit antioxidant activity superior to that of ascorbic acid in some cases. Their anticancer activities were tested against human glioblastoma and breast cancer cell lines, with certain derivatives showing notable cytotoxicity, suggesting their potential in anticancer therapy (Tumosienė et al., 2020).

Photosensitizer for Photodynamic Therapy

Another study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, due to their high singlet oxygen quantum yield and good fluorescence properties, were identified as promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Structure Analysis

Further studies have explored the crystal structure and molecular docking of tetrazole derivatives, including compounds with the methoxyphenyl and tetrazolyl functional groups. These analyses provide insights into the molecular interactions and potential biological activities of these compounds, suggesting their relevance in designing inhibitors for enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).

Antibacterial and Antifungal Agents

Derivatives of 2-(6-methoxy-2-naphthyl)propionamide, a compound with structural similarity, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies revealed that some derivatives exhibit significant antimicrobial activities, comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents (Helal et al., 2013).

Induction of Necroptosis and Apoptosis

A novel naphthyridine derivative was studied for its anticancer activity in human melanoma cells, demonstrating the ability to induce necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action offers a unique approach for cancer therapy, suggesting the potential utility of such compounds in treating malignant melanoma (Kong et al., 2018).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2/c1-28-14-7-5-11(6-8-14)9-15(16-23-25-26-24-16)17(27)22-13-4-2-3-12(10-13)18(19,20)21/h2-8,10,15H,9H2,1H3,(H,22,27)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEIYBBDLNVAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

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